ethyl 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate

Catalog No.
S1530003
CAS No.
144836-49-7
M.F
C10H12N2O2S
M. Wt
224.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxy...

CAS Number

144836-49-7

Product Name

ethyl 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate

IUPAC Name

ethyl 2,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxylate

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

InChI

InChI=1S/C10H12N2O2S/c1-4-14-9(13)8-7(3)11-10-12(8)5-6(2)15-10/h5H,4H2,1-3H3

InChI Key

NWKLMUNHQJTCDO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=C2N1C=C(S2)C)C

Synonyms

2,6-DIMETHYLIMIDAZO[2,1-B]THIAZOLE-5-CARBOXYLIC ACID ETHYL ESTER

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=C(S2)C)C

Ethyl 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate is a heterocyclic compound notable for its fused imidazole and thiazole ring structure, accompanied by an ethyl ester functional group attached to a carboxylic acid moiety. Its molecular formula is C10H12N2O2SC_{10}H_{12}N_{2}O_{2}S with a molecular weight of approximately 224.28 g/mol. The compound features two methyl groups located at positions 2 and 6 of the imidazole ring, which significantly influence its chemical properties and biological activities .

  • Oxidation: The compound can be oxidized to produce sulfoxides or sulfones, using agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: It can undergo reduction reactions that convert the ester group into alcohols or other reduced derivatives, typically employing lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at carbon atoms within the ring system, facilitated by halogens or nucleophiles under appropriate conditions .

Research has indicated that ethyl 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate exhibits significant biological activities, particularly in antimicrobial and anticancer domains. Its mechanism of action may involve the inhibition of essential enzymes or disruption of critical cellular processes in microorganisms and cancer cells. The unique structure of this compound enables it to interact with various biological targets, making it a promising candidate for therapeutic applications .

The synthesis of ethyl 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate typically involves cyclization reactions of suitable precursors. A common synthetic route includes:

  • Cyclization: The reaction of 2-aminothiazole with an α,β-unsaturated carbonyl compound.
  • Esterification: Following cyclization, the product undergoes esterification to form the ethyl ester.
  • Reaction Conditions: This process often utilizes solvents like acetonitrile and catalysts such as EDC-HCl to facilitate both cyclization and esterification steps.

For industrial applications, the synthesis can be optimized for higher yields through continuous flow reactors and automated systems .

Ethyl 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate finds applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it is explored as a potential drug candidate for treating infections and cancer.
  • Chemical Research: It serves as a building block in organic synthesis and medicinal chemistry.
  • Agriculture: Investigated for potential use in developing antimicrobial agents for crop protection.

Studies on the interactions of ethyl 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate with biological targets have shown promising results. Its ability to inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation suggests potential therapeutic roles. Further research is necessary to elucidate its precise mechanisms and optimize its efficacy against various pathogens and cancer types .

Several compounds share structural similarities with ethyl 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2,5-Dimethylimidazo[2,1-b]thiazole-6-carboxylic acidDifferent methyl group positioning; carboxylic acid moietyVariations in biological activity potential
6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acidDifferent substitution pattern on the imidazo-thiazole ringDistinct reactivity profiles

Ethyl 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group. This combination influences its reactivity and biological activity compared to similar compounds .

XLogP3

3.2

Dates

Modify: 2023-07-17

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